molecular formula C15H15F3O3 B14802669 cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid

cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B14802669
M. Wt: 300.27 g/mol
InChI Key: RJAQVGQGSOPVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-[2-Oxo-2-(3-Trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a trifluoromethylphenyl substituent at the meta position (3-position) of the aromatic ring. Its molecular formula is C₁₅H₁₅F₃O₃, with a molecular weight of 300.28 g/mol . The compound is characterized by a cyclopentane ring fused to a ketone-ethyl chain and a trifluoromethylphenyl group, which confers unique electronic and steric properties. This structure is critical in pharmaceutical and chemical research, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name

3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)12-3-1-2-10(8-12)13(19)7-9-4-5-11(6-9)14(20)21/h1-3,8-9,11H,4-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAQVGQGSOPVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Para-Trifluoromethylphenyl Analog

  • Name : cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid
  • CAS : 733740-47-1
  • Molecular Weight : 300.28 g/mol (identical to the target compound)
  • Key Differences: The trifluoromethyl group is at the para (4-position) instead of meta. Boiling Point: 423.2 ± 45.0 °C (vs. Storage: Requires -20°C for long-term stability, similar to the meta isomer . Safety: Shares identical handling precautions (e.g., protective gear, waste disposal protocols) .

Ortho-Trifluoromethylphenyl Analog

  • Name : cis-3-[2-Oxo-2-(2-Trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid
  • CAS : 733740-45-9
  • Molecular Weight : 300.28 g/mol
  • Key Differences :
    • Trifluoromethyl group at the ortho (2-position) .
    • Boiling Point : 417.4 °C (slightly lower than the para isomer) .
    • Density : 1.297 g/cm³ (marginally lower than the para isomer’s 1.3 g/cm³) .
    • Handling : Emphasizes spark-resistant tools and electrostatic prevention during storage .

Ortho-Nitrophenyl Analog

  • Name : cis-3-[2-Oxo-2-(2-Nitrophenyl)-ethyl]cyclopentane-1-carboxylic acid
  • CAS : 733740-48-2
  • Molecular Weight : 277.28 g/mol
  • Key Differences: Nitro group (-NO₂) replaces trifluoromethyl, reducing molecular weight. Purity: 95% (vs. industrial-grade analogs at 99%) . Applications: Primarily used as a synthetic precursor in lab settings .

Ortho-Methoxyphenyl Analog

  • Name : rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
  • CAS : 733740-27-7
  • Molecular Weight : 278.30 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) group at the ortho position.
    • Purity : 99% (industrial and pharmaceutical grades available) .
    • Applications : Used in fine chemicals and pharmaceutical intermediates .

Structural and Functional Comparison Table

Property Target Compound (3-TFMP) Para-TFMP Ortho-TFMP Ortho-Nitro Ortho-Methoxy
Substituent Position 3-Trifluoromethylphenyl 4-TFMP 2-TFMP 2-Nitrophenyl 2-Methoxyphenyl
Molecular Weight (g/mol) 300.28 300.28 300.28 277.28 278.30
Boiling Point (°C) Not reported 423.2 417.4 Not reported Not reported
Density (g/cm³) ~1.3 1.3 1.297 Not reported Not reported
Storage Conditions -20°C -20°C Dry, cool, sealed Not specified Room temperature?
Primary Use Research intermediate Lab intermediate Industrial Lab precursor Pharma intermediates

Key Research Findings

  • Positional Effects : The meta-trifluoromethyl group in the target compound may offer better steric compatibility in receptor binding compared to ortho or para isomers, though pharmacological data are lacking .
  • Safety Profile : All analogs require stringent safety protocols (e.g., gloves, ventilation) due to skin/eye irritation risks .

Biological Activity

cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C15H15F3O3 and a molecular weight of 300.28 g/mol. Its unique structure, featuring a trifluoromethyl group, positions it as a candidate for various biological applications, particularly in medicinal chemistry and biochemistry.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it useful as an intermediate in the synthesis of other organic compounds and in biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The compound has been studied for its potential inhibitory effects on various biological systems, particularly in the context of bacterial virulence factors.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can downregulate the expression of key activators in bacterial secretion systems, potentially impacting pathogenicity.

CompoundTarget EnzymeInhibition Effect
This compoundType III secretion system (T3SS)~50% inhibition at 50 μM
Related compoundsVariousVaries by structure

Cellular Studies

In vitro studies have demonstrated that this compound can affect cell signaling pathways. For example, it has been shown to modulate pathways involved in inflammation and immune response, which are critical in both health and disease contexts.

Case Studies

  • Inhibition of Bacterial Virulence : A study explored the effects of this compound on enteropathogenic E. coli (EPEC), demonstrating significant inhibition of T3SS activity, which is crucial for bacterial virulence. The compound was tested at varying concentrations, revealing a dose-dependent response.
  • Potential Therapeutic Applications : Another investigation focused on the compound's role as a precursor in drug development. Its ability to modify enzyme activity suggests potential applications in designing therapeutics aimed at bacterial infections.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its mechanism of action through enzyme inhibition and modulation of cellular pathways positions it well for further research in pharmacology.

Q & A

Q. What are the recommended synthetic routes for cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid?

Cyclization reactions using catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) are effective for synthesizing cyclopentane-carboxylic acid derivatives. For example, cyclization of hydroxy acids with BF₃·Et₂O yields cyclopentane frameworks . Substituent-specific protocols (e.g., trifluoromethylphenyl introduction) may require optimization of reaction time, temperature, and stoichiometry.

Q. How can the stereochemistry of this compound be experimentally confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY, can identify spatial proximity of protons to confirm cis configuration. X-ray crystallography provides definitive stereochemical evidence, as seen in studies of related (1S,3R)-cyclopentane derivatives .

Q. What methodologies are used to determine physicochemical properties like logP and polar surface area (PSA)?

  • Experimental : Reverse-phase HPLC or shake-flask methods for logP. PSA can be derived from crystallographic data or computational tools.
  • Computational : Software like Molinspiration or ACD/Labs calculates logP (e.g., 3.02 for a chlorobenzoyl analogue) and PSA (54.37 Ų) based on molecular descriptors .

Q. How can solubility challenges be addressed during formulation?

Solubility can be improved using co-solvents (e.g., DMSO), micellar systems, or salt formation. Safety data sheets for similar compounds recommend handling in well-ventilated areas and avoiding aqueous solutions without surfactants .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl vs. chlorophenyl) influence the compound’s reactivity or biological activity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets compared to chlorophenyl analogues. Comparative studies using SAR (Structure-Activity Relationship) models and kinetic assays are critical .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or cellular models. Systematic replication studies with standardized protocols (e.g., IC₅₀ determination in isogenic cell lines) are recommended. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) reduces false positives .

Q. What experimental designs are optimal for studying metabolic stability?

  • In vitro : Liver microsomal assays (human/rodent) quantify metabolic half-life.
  • In vivo : Radiolabeled tracer studies in animal models assess bioavailability and excretion. For example, cyclopentane-carboxylic esters show species-dependent pharmacokinetics due to esterase variability .

Q. How can computational modeling predict binding interactions, and how are these validated?

Molecular docking (e.g., AutoDock Vina) using SMILES notations (e.g., COC(=O)C1CCC(C1)C(=O)O) identifies potential binding pockets. Validation requires SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants experimentally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.